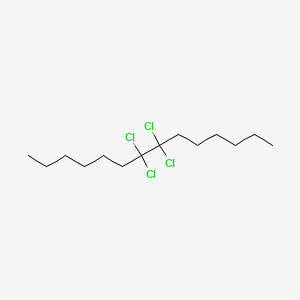
7,7,8,8-Tetrachlorotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,8,8-Tetrachlorotetradecane is an organic compound characterized by the presence of four chlorine atoms attached to a tetradecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8-Tetrachlorotetradecane typically involves the chlorination of tetradecane. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7,7,8,8-Tetrachlorotetradecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of chlorinated alcohols or ketones.
Reduction: The reduction process can convert the compound into less chlorinated derivatives or hydrocarbons.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Chlorinated alcohols, ketones, or carboxylic acids.
Reduction: Less chlorinated hydrocarbons or fully dechlorinated tetradecane.
Substitution: Compounds with different halogens or functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
7,7,8,8-Tetrachlorotetradecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is utilized in the production of specialty chemicals, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which 7,7,8,8-Tetrachlorotetradecane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7,8,8-Tetracyanoquinodimethane: Known for its electron-accepting properties and use in organic electronics.
7,7,8,8-Tetrachlorooctane: A shorter-chain analog with similar chlorination patterns.
7,7,8,8-Tetrachlorodecane: Another analog with a different chain length, affecting its physical and chemical properties.
Uniqueness
7,7,8,8-Tetrachlorotetradecane is unique due to its specific chain length and chlorination pattern, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other chlorinated hydrocarbons.
Propriétés
Formule moléculaire |
C14H26Cl4 |
|---|---|
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
7,7,8,8-tetrachlorotetradecane |
InChI |
InChI=1S/C14H26Cl4/c1-3-5-7-9-11-13(15,16)14(17,18)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
LTVNXKOPVRVIEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(CCCCCC)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


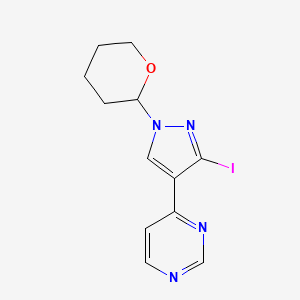


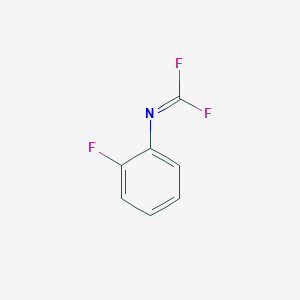
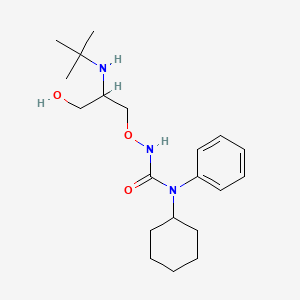


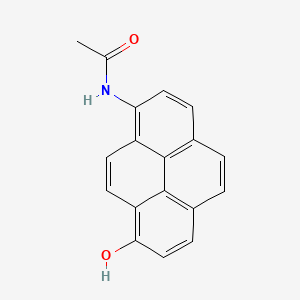
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
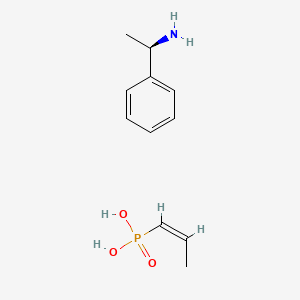
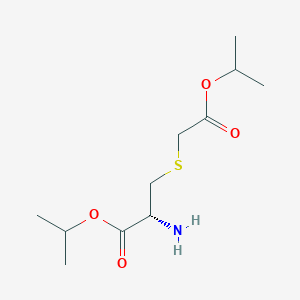
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)

